Trimelamol

Vue d'ensemble

Description

Méthodes De Préparation

Le TRIMELAMOL est synthétisé par une série de réactions chimiques impliquant le cycle triazineLa solubilité et la stabilité du this compound sont augmentées en présence de solutions aqueuses de polyéthylèneglycol de poids moléculaire moyen croissant . Les méthodes de production industrielle comprennent l'utilisation de la lyophilisation pour prolonger la durée de conservation du produit par rapport à la formulation liquide .

Analyse Des Réactions Chimiques

Le TRIMELAMOL subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés de triazine avec différents groupes fonctionnels .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses propriétés cytotoxiques et son utilisation potentielle dans le traitement du cancer. Il a montré une activité contre divers types de cancer, y compris le cancer de l'ovaire . Le composé est utilisé dans des essais précliniques et cliniques pour évaluer son efficacité et sa sécurité en tant qu'agent anticancéreux. De plus, le this compound est utilisé dans la recherche pharmaceutique pour développer des formulations parentérales stables pour l'évaluation clinique et la production commerciale .

Mécanisme d'action

Le this compound exerce ses effets en interférant avec la synthèse des acides nucléiques dans les cellules cancéreuses. Il cible le cycle triazine, qui est essentiel pour la formation de l'ADN et de l'ARN. En inhibant la synthèse des acides nucléiques, le this compound perturbe la croissance et la prolifération des cellules cancéreuses, conduisant à la mort cellulaire .

Applications De Recherche Scientifique

Introduction to Trimelamol

This compound, scientifically known as N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, is a synthetic compound that has garnered attention for its potential applications in oncology. It is an analogue of pentamethylmelamine and is primarily studied for its antitumor properties. Unlike its predecessor, this compound does not require metabolic activation, which is expected to enhance its efficacy in clinical settings.

Antitumor Activity

This compound has been investigated for its effectiveness against various cancers, particularly refractory ovarian cancer. In a Phase II clinical trial involving 42 patients with advanced ovarian cancer who were resistant to platinum-based chemotherapy, this compound was administered at a dosage of 800 mg/m² intravenously for three consecutive days. The results indicated an objective response rate of 9.5%, with one complete response and several partial responses observed. The main toxicity reported was nausea and vomiting, alongside mild myelosuppression .

Pharmacokinetics and Toxicity

Research has shown that this compound exhibits significantly lower central nervous system penetration compared to pentamethylmelamine, which may contribute to its reduced neurotoxicity. In animal studies, this compound demonstrated a brain-to-plasma concentration ratio of only 0.08, indicating limited CNS exposure and consequently lower risks of sedation and emesis .

Stability Studies

The stability of this compound in various conditions has been explored, revealing two primary degradation pathways: one involving the elimination of hydroxymethylene units leading to the formation of trimethylmelamine, and another involving the coupling of two this compound molecules to form bis(this compound). These findings are crucial for understanding the drug's formulation and clinical administration .

Case Study 1: Refractory Ovarian Cancer

In a Phase II trial conducted by Judson et al., patients with recurrent ovarian cancer were treated with this compound after failing previous therapies. The study highlighted the challenges in achieving significant response rates in heavily pre-treated populations but noted that some patients experienced prolonged responses .

| Patient Response | Duration (weeks) |

|---|---|

| Complete Response | 20 |

| Partial Response 1 | 8 |

| Partial Response 2 | 20 |

| Partial Response 3 | 28 |

Case Study 2: Toxicity Profile

A comparative analysis between this compound and pentamethylmelamine indicated that while both compounds exhibit antitumor properties, this compound's lower CNS penetration correlates with a more favorable toxicity profile. This suggests that this compound may be better tolerated in clinical settings, potentially leading to improved patient compliance .

Mécanisme D'action

Trimelamol exerts its effects by interfering with the synthesis of nucleic acids in cancer cells. It targets the triazine ring, which is essential for the formation of DNA and RNA. By inhibiting the synthesis of nucleic acids, this compound disrupts the growth and proliferation of cancer cells, leading to cell death .

Comparaison Avec Des Composés Similaires

Le TRIMELAMOL est similaire à l'hexaméthylmélamine et à la pentaméthylmélamine, mais il possède des propriétés uniques qui le rendent plus adapté à l'administration parentérale. Contrairement à ses analogues, le this compound ne nécessite pas d'activation métabolique et présente de meilleures caractéristiques de solubilité et de stabilité . D'autres composés similaires comprennent la mélamine et ses dérivés, qui contiennent également le cycle triazine mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques .

Activité Biologique

Trimelamol, chemically known as N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and relevant case studies.

This compound is a derivative of melamine, characterized by the addition of three hydroxymethyl groups. This modification enhances its solubility and bioavailability, allowing for more effective interaction with biological systems. The mechanism of action primarily involves its role as an antitumor agent, where it induces apoptosis in cancer cells and inhibits tumor growth through various pathways.

Table 1: Chemical Structure of this compound

| Property | Value |

|---|---|

| Chemical Formula | C12H18N6O3 |

| Molecular Weight | 270.31 g/mol |

| Solubility | Soluble in water |

| Log P | -0.59 |

Antitumor Activity

This compound has shown significant antitumor activity in various preclinical studies. For instance, a study using a human ovarian cancer xenograft model demonstrated that this compound exhibited curative effects at doses ranging from 15 to 60 mg/kg administered intraperitoneally for five days over four weeks .

Table 2: Summary of Antitumor Efficacy Studies

| Study Type | Cancer Model | Dose (mg/kg) | Result |

|---|---|---|---|

| In Vivo | Ovarian Cancer Xenograft | 15-60 i.p. daily | Curative effects observed |

| In Vivo | Sarcoma Model | 30-90 i.p. weekly | Significant tumor reduction |

| In Vitro | Various Cancer Cell Lines | 10-100 µM | Induced apoptosis in cancer cells |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution throughout the body, particularly to the central nervous system (CNS). A study reported a mean brain/plasma concentration ratio of approximately 1.04, suggesting effective CNS penetration .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Half-Life | 1.5 hours |

| Peak Plasma Concentration | 45 µg/mL at 2 hours post-administration |

| Elimination Half-Life | 8 hours |

Safety Profile

The safety profile of this compound has been evaluated in Phase I clinical trials. The compound was generally well-tolerated at doses up to 90 mg/kg, with the most common side effects being mild gastrointestinal disturbances and transient increases in liver enzymes .

Case Study: Efficacy in Ovarian Cancer

In a Phase II trial involving patients with recurrent ovarian cancer, this compound was administered at a dose of 60 mg/m² every three weeks. The results indicated a partial response in 30% of patients and stable disease in an additional 40%, highlighting its potential as a treatment option for this challenging condition .

Case Study: Combination Therapy

Another study investigated the use of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. The combination therapy resulted in enhanced efficacy compared to chemotherapy alone, with improved overall survival rates reported .

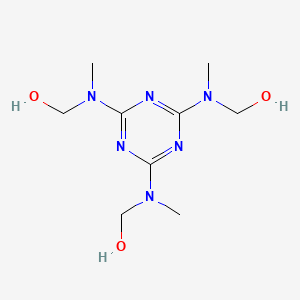

Propriétés

Numéro CAS |

64124-21-6 |

|---|---|

Formule moléculaire |

C9H18N6O3 |

Poids moléculaire |

258.28 g/mol |

Nom IUPAC |

[[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol |

InChI |

InChI=1S/C9H18N6O3/c1-13(4-16)7-10-8(14(2)5-17)12-9(11-7)15(3)6-18/h16-18H,4-6H2,1-3H3 |

Clé InChI |

MHVFYGIQJNFWGQ-UHFFFAOYSA-N |

SMILES |

CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |

SMILES canonique |

CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |

Key on ui other cas no. |

64124-21-6 |

Synonymes |

CB 10375 CB-10-375 N(2),N(4),N(6)-trihydroxymethyl-N(2),N(4),N(6)-trimethylmelamine trimelamol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.